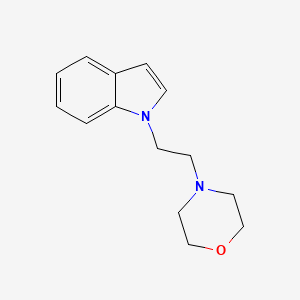

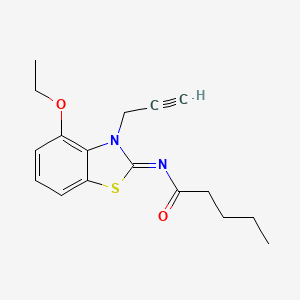

4-(2-(1H-Indol-1-yl)ethyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Structures and Interactions

- Molecular Conformation and Frameworks: The morpholine rings in similar compounds exhibit chair conformations. In a study, the N atom of the indol-2-one group is linked to the N atom of a morpholine ring through an ethyl group, forming infinite chains and a three-dimensional framework in the crystal structure (Lin, Wu, Zhang, & Cao, 2012).

Chemical Reactions and Synthesis

- Regioselective Bond Formation: Iodine-induced regioselective C-C and C-N bonds formation of N-protected indole derivatives, including biindoles and 4-(1H-indol-2-yl)morpholines, can be achieved under mild, metal-free conditions, producing various bioactive compounds (Li, Ji, Wang, Ali, & Liang, 2011).

- Discovery and Optimization for PTEN-Deficient Cancers: The development of PI3Kβ-specific inhibitors for the treatment of PTEN-deficient cancers involved the optimization of pyrimidone indoline amide PI3Kβ inhibitors, including a compound with a morpholine group (Certal et al., 2014).

- Stereochemical Investigation: The reaction of certain indol-3-ylidene)acetic acid esters with methyl ethyl ketone in the presence of morpholine yielded various diastereomeric mixtures and isomers, demonstrating the influence of catalysts on stereochemical outcomes (El-Samahy, 2005).

Biological and Medicinal Applications

- Antimicrobial Activity: Synthesis of linezolid-like molecules involving morpholine and evaluation of their antimicrobial activities, including good antitubercular activities, highlights the potential of such compounds in medicinal chemistry (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

- Functionalized Indole Compounds: The synthesis of functionalized indole-2-carboxylates and derivatives, including compounds with morpholine groups, and their assessment for antimicrobial and other biological activities indicates the versatility of these compounds in drug development (El-Gendy, Said, Ghareb, Mostafa, & El‐Ashry, 2008).

Novel Compounds and Complexation

- New Reaction Pathways: Study of reactions involving morpholin-4-yl)vinyl]-1H-indole and related compounds with dienophiles showed a range of products, including Diels-Alder adducts, highlighting novel synthetic pathways (Medion-Simon & Pindur, 1991).

- Complexation with Metals: Synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) illustrates the potential of such compounds in coordination chemistry and materials science (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Supramolecular Chemistry

- Inclusion Complexes with Cyclodextrins: NMR study of supramolecular inclusion complexes of a morpholine derivative with cyclodextrins reveals insights into host-guest chemistry and molecular recognition (Seilkhanov et al., 2015).

Propriétés

IUPAC Name |

4-(2-indol-1-ylethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-4-14-13(3-1)5-6-16(14)8-7-15-9-11-17-12-10-15/h1-6H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBSHWYEEAPKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2807633.png)

![N1-(4-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2807635.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide](/img/structure/B2807636.png)

![3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate](/img/structure/B2807638.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2807639.png)

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B2807642.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)